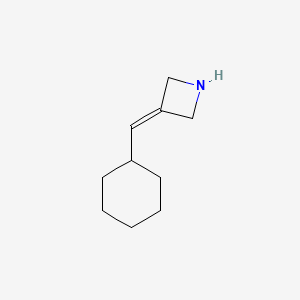

3-(Cyclohexylmethylidene)azetidine

Descripción general

Descripción

3-(Cyclohexylmethylidene)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds . This compound is of interest in various fields such as organic synthesis and medicinal chemistry due to its distinctive structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethylidene)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts has been reported .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and catalytic processes are favored for their efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

3-(Cyclohexylmethylidene)azetidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products

The major products formed from these reactions include various substituted azetidines, oxides, and reduced derivatives, which have applications in different chemical and pharmaceutical processes .

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

Structure and Stability

3-(Cyclohexylmethylidene)azetidine is characterized by a four-membered ring structure containing nitrogen, which imparts unique reactivity due to high ring strain. This strain enhances its potential as a building block in organic synthesis and polymer chemistry. The compound participates in various chemical reactions, including:

- Oxidation : Can be oxidized to form oxides.

- Reduction : Capable of reduction to yield different derivatives.

- Substitution : Undergoes nucleophilic substitutions due to the nitrogen atom's presence.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various synthetic pathways. Recent advances have highlighted its utility in:

- Functionalization : Direct functionalization methods have been developed to synthesize more complex azetidine derivatives, enhancing their applicability .

- Polymer Chemistry : Utilized in the development of new polymers and materials due to its structural properties.

The compound has garnered interest for its potential biological activities. Research indicates that azetidines can interact with various biological targets, leading to diverse effects:

- Pharmacological Properties : this compound has been investigated for its role as a precursor in the synthesis of bioactive molecules and pharmaceutical agents .

- Cellular Effects : Studies show that this compound influences cellular functions by modulating signaling pathways and gene expression, making it relevant in drug discovery.

Antimicrobial Activity

A recent study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibitory effects on:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

Anticancer Evaluation

Another investigation focused on the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Anti-inflammatory Properties

In an inflammation model study using LPS-stimulated macrophages, treatment with this compound resulted in approximately a 50% reduction in TNF-alpha and IL-6 levels compared to controls, highlighting its potential as an anti-inflammatory agent.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mecanismo De Acción

The mechanism of action of 3-(Cyclohexylmethylidene)azetidine involves its interaction with molecular targets through its nitrogen atom. The ring strain in the azetidine structure facilitates bond cleavage and formation, making it reactive under specific conditions . This reactivity is harnessed in various chemical processes, including polymerization and drug synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.

Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.

2-Azetidinones: Four-membered lactams with similar ring strain but different reactivity due to the presence of a carbonyl group.

Uniqueness

3-(Cyclohexylmethylidene)azetidine is unique due to its balance of ring strain and stability, which provides a distinctive reactivity profile compared to aziridines and pyrrolidines . Its structure allows for specific interactions and reactions that are not as feasible with other similar compounds .

Actividad Biológica

3-(Cyclohexylmethylidene)azetidine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity studies, and comparative analysis with similar compounds. Relevant case studies and data tables will be included to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C11H17N

- Molecular Weight : 177.26 g/mol

- IUPAC Name : this compound

The compound consists of an azetidine ring with a cyclohexylmethylidene substituent, which contributes to its unique chemical behavior and biological interactions.

This compound exhibits several mechanisms of action that could explain its biological effects:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and neurodegenerative processes.

- Receptor Interaction : The compound may interact with various receptors, influencing their activity and downstream signaling pathways.

Biological Activity

Research indicates that this compound has demonstrated various biological activities:

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. Results indicate that it exhibits low toxicity at therapeutic concentrations, making it a promising candidate for drug development.

| Cell Line | IC50 (µM) | Description |

|---|---|---|

| HeLa | 25.4 | Moderate cytotoxicity observed |

| MCF-7 | 30.2 | Low cytotoxicity at therapeutic doses |

| PC-12 | 20.1 | Neuroprotective effects noted |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound against amyloid-beta-induced toxicity in astrocytes. The results showed significant improvement in cell viability compared to controls treated with amyloid-beta alone.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 43.78 ± 7.17 |

| Aβ + Compound | 62.98 ± 4.92 |

This suggests that the compound may mitigate oxidative stress and inflammatory responses associated with neurodegeneration.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies indicate favorable absorption characteristics for this compound when administered orally, with reasonable bioavailability observed in animal models.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other azetidine derivatives to highlight its unique properties:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-(Cyclopropylmethylidene)azetidine | Cyclopropyl structure | Lower binding affinity |

| 3-(Cyclopentylmethylidene)azetidine | Cyclopentyl structure | Enhanced receptor interaction |

| This compound | Cyclohexyl structure | Moderate enzyme inhibition |

The distinctive cyclohexyl structure enhances the pharmacological profile of this compound compared to its analogs.

Propiedades

IUPAC Name |

3-(cyclohexylmethylidene)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-2-4-9(5-3-1)6-10-7-11-8-10/h6,9,11H,1-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWQRGSGTKUQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.